N-(2,4-DICHLOROPHENYL)-N'-(2-PYRIDYLMETHYL)THIOUREA
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Overview
Description
N-(2,4-DICHLOROPHENYL)-N’-(2-PYRIDYLMETHYL)THIOUREA is an organic compound that belongs to the class of thioureas Thioureas are characterized by the presence of a sulfur atom double-bonded to a nitrogen atom and single-bonded to another nitrogen atom This particular compound features a 2,4-dichlorophenyl group and a 2-pyridylmethyl group attached to the thiourea core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-DICHLOROPHENYL)-N’-(2-PYRIDYLMETHYL)THIOUREA typically involves the reaction of 2,4-dichloroaniline with 2-pyridylmethyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The general reaction scheme is as follows:
2,4-Dichloroaniline+2-Pyridylmethyl isothiocyanate→N-(2,4-DICHLOROPHENYL)-N’-(2-PYRIDYLMETHYL)THIOUREA
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-DICHLOROPHENYL)-N’-(2-PYRIDYLMETHYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiourea group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(2,4-DICHLOROPHENYL)-N’-(2-PYRIDYLMETHYL)THIOUREA has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N-(2,4-DICHLOROPHENYL)-N’-(2-PYRIDYLMETHYL)THIOUREA involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial studies, it may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-Dichlorophenyl)-N’-methylthiourea
- N-(2,4-Dichlorophenyl)-N’-phenylthiourea
- N-(2-Pyridylmethyl)-N’-phenylthiourea
Uniqueness
N-(2,4-DICHLOROPHENYL)-N’-(2-PYRIDYLMETHYL)THIOUREA is unique due to the presence of both 2,4-dichlorophenyl and 2-pyridylmethyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for specific molecular interactions. These features make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-3-(pyridin-2-ylmethyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3S/c14-9-4-5-12(11(15)7-9)18-13(19)17-8-10-3-1-2-6-16-10/h1-7H,8H2,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNDUHFERAORQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=S)NC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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